molecular formula C8H9ClF3N B2872069 (R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride CAS No. 2241107-58-2

(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2872069
CAS No.: 2241107-58-2
M. Wt: 211.61
InChI Key: FASWEAMMCPQTRD-OGFXRTJISA-N
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Description

®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of fluorine atoms, which often impart unique properties to organic molecules, making them valuable in medicinal chemistry and other applications.

Scientific Research Applications

®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

“®-1-(4-Fluorophenyl)ethylamine” is harmful if swallowed and causes severe skin burns and eye damage . It’s also toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of compounds with different functional groups replacing the fluorine atoms .

Mechanism of Action

The mechanism of action of ®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Fluorophenyl)ethanamine hydrochloride
  • 4-Fluorophenethylamine hydrochloride
  • 2-(4-Fluorophenyl)ethylamine hydrochloride

Uniqueness

®-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is unique due to the presence of two fluorine atoms on the ethanamine moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

(1R)-2,2-difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWEAMMCPQTRD-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241107-58-2
Record name (1R)-2,2-difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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